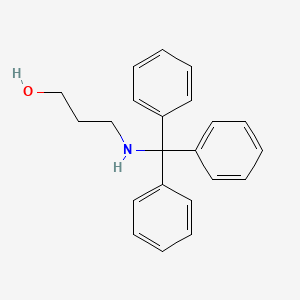

3-(Tritylamino)propan-1-ol

Beschreibung

Significance of β-Aminoalcohols as Chiral Scaffolds and Synthetic Intermediates in Modern Organic Chemistry

β-Aminoalcohols, also known as vicinal or 1,2-aminoalcohols, are organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is not merely a chemical curiosity but a privileged scaffold found at the core of a multitude of natural products, pharmaceuticals, and other bioactive molecules. Their prevalence in biologically active compounds, from beta-blockers used to treat hypertension to complex alkaloids with a range of physiological effects, underscores their importance.

The true power of β-aminoalcohols in modern organic chemistry lies in their role as versatile synthetic intermediates and chiral building blocks. diva-portal.org Many β-aminoalcohols are chiral, and the availability of enantiomerically pure forms—often derived from the natural chiral pool of amino acids—makes them invaluable starting materials for asymmetric synthesis. diva-portal.orgnih.gov This allows chemists to construct complex target molecules with precise three-dimensional arrangements, a critical factor for biological activity.

Furthermore, the dual functionality of β-aminoalcohols provides synthetic chemists with a rich platform for chemical manipulation. The amine and alcohol groups can be selectively modified, allowing for the stepwise construction of more elaborate molecular architectures. They are key precursors in the synthesis of chiral ligands and auxiliaries that are essential for developing new asymmetric catalytic reactions. diva-portal.orgnbinno.comalfa-chemistry.com The development of efficient and stereoselective methods to synthesize β-aminoalcohols, such as the Sharpless asymmetric aminohydroxylation or the ring-opening of epoxides, remains an active and important area of research, reflecting their central role in the advancement of organic synthesis. diva-portal.orgwikipedia.org

Evolution and Current Relevance of the Trityl (Triphenylmethyl) Group in Amine Protection and its Strategic Advantages

The trityl (Trt) group, a triphenylmethyl moiety, is a large, sterically demanding protecting group that has carved out a significant niche in organic synthesis, particularly for the protection of amines and alcohols. Initially recognized for its utility in carbohydrate chemistry, its application has expanded significantly.

The trityl group is typically introduced by reacting the amine with trityl chloride in the presence of a base. Its removal is most often achieved under mild acidic conditions, as the cleavage proceeds via the formation of the highly stable trityl cation. This acid lability is a key feature, and it can be fine-tuned by adding electron-donating groups (like methoxy) to the phenyl rings, leading to derivatives such as the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, which are even more sensitive to acid.

The strategic advantages of the trityl group are multifaceted:

Steric Hindrance: Its significant bulk allows for the selective protection of sterically accessible primary amines over more hindered secondary amines. nih.gov

Mild Cleavage Conditions: The trityl group can be removed with very dilute acids (e.g., trifluoroacetic acid in dichloromethane (B109758) or acetic acid), conditions that often leave other acid-sensitive groups, like tert-butyl esters, intact. csic.es

Orthogonality: It is stable to basic, nucleophilic, and reductive conditions, making it orthogonal to many other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis).

Enhanced Crystallinity: The introduction of the large, rigid, and hydrophobic trityl group can often facilitate the crystallization of intermediates, which is a significant advantage for purification. csic.es

Racemization Suppression: In peptide synthesis, the use of N-tritylated amino acids has been shown to effectively inhibit racemization during coupling reactions. csic.es

These features ensure the continued relevance of the trityl group in modern synthesis, especially in solid-phase peptide synthesis and the preparation of sensitive biomolecules where mild deprotection conditions are crucial. csic.esresearchgate.net

Contextualizing 3-(Tritylamino)propan-1-ol within the Broader Family of N-Tritylated Aminoalcohols and their Synthetic Utility

The compound this compound belongs to the family of N-tritylated aminoalcohols. Structurally, it is a simple three-carbon chain (propanol) with a primary alcohol at one end and a primary amine at the other, where the amine's nucleophilicity and basicity have been masked by the bulky trityl group.

This compound serves as an excellent example of a bifunctional building block designed for controlled, sequential synthesis. With the amine protected, the hydroxyl group is free to participate in a wide range of reactions, such as oxidation, esterification, or etherification, without interference from the typically more reactive amine. Once the desired modifications at the hydroxyl end of the molecule are complete, the trityl group can be selectively removed under mild acidic conditions to reveal the free amine for subsequent reactions, such as amide bond formation.

N-tritylated aminoalcohols, derived from simple precursors like 3-amino-1-propanol or from chiral amino acids (e.g., N-trityl-L-valinol from L-valinol), are valuable intermediates. nih.govwikipedia.org They allow chemists to preserve the stereochemistry of a chiral center adjacent to the nitrogen while performing chemistry elsewhere in the molecule. nih.gov The use of an N-trityl group on amino alcohols derived from amino acids has been shown to prevent racemization of the vulnerable amine stereocenter during certain C-C bond-forming reactions. nih.gov Therefore, this compound and its analogues represent a class of synthetically useful intermediates that combine the structural importance of the aminoalcohol scaffold with the strategic advantages of the trityl protecting group.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89448-83-9 chemspider.com |

| Molecular Formula | C₂₂H₂₃NO chemspider.com |

| Molecular Weight | 317.43 g/mol chemspider.com |

| Appearance | Solid |

| Melting Point | 101-103 °C |

Table 2: Examples of N-Tritylated Aminoalcohols and Their Synthetic Precursors

| N-Tritylated Compound | Aminoalcohol Precursor | Synthetic Utility |

| N-Tritylglycinol | Glycinol | Building block for peptidomimetics and ligands. |

| N-Trityl-L-valinol | L-Valinol wikipedia.orgdrugbank.com | Chiral intermediate for asymmetric synthesis, preserving stereochemistry. nih.govnbinno.com |

| N-Trityl-L-phenylalaninol | L-Phenylalaninol | Chiral building block used in the synthesis of complex natural products and pharmaceuticals. |

| This compound | 3-Amino-1-propanol univarsolutions.com | Bifunctional linker where the hydroxyl group can be modified prior to amine deprotection. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(tritylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c24-18-10-17-23-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKCEDPIGMNZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389364 | |

| Record name | 3-(Tritylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89448-83-9 | |

| Record name | 3-(Tritylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tritylamino Propan 1 Ol and Analogous N Tritylated β Aminoalcohols

Regioselective Ring-Opening Reactions of Oxiranes with Tritylamine (B134856) for N-Tritylated β-Aminoalcohol Synthesis

A direct and efficient method for preparing N-tritylated β-aminoalcohols involves the reaction of tritylamine with various oxiranes (epoxides). umich.edu This reaction is a specific example of the broader class of epoxide aminolysis reactions, which are fundamental in organic and medicinal chemistry for producing intermediates with potential biological activity. researchgate.netresearchgate.net

Mechanistic Pathways and Stereochemical Implications of Epoxide Ring Opening

The ring-opening of epoxides by amines under neutral or basic conditions generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgjsynthchem.com In this pathway, the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans configuration of the amino and hydroxyl groups in the product. libretexts.org

For unsymmetrical epoxides, the nucleophilic attack is highly regioselective. Due to the steric bulk of the tritylamine nucleophile, the reaction predominantly occurs at the less sterically hindered carbon atom of the oxirane ring. umich.edurroij.com This regioselectivity ensures the formation of a primary alcohol when terminal epoxides are used. The reaction of tritylamine with substituted oxiranes has been shown to yield exclusively one regioisomer, which can be confirmed by subsequent detritylation and NMR analysis of the resulting β-aminoalcohol hydrochloride. umich.edu

Under acidic conditions, the mechanism can shift towards a borderline SN2 or SN1 character. jsynthchem.comresearchgate.net The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. jsynthchem.com In such cases, the nucleophile may preferentially attack the more substituted carbon if it can better stabilize the partial positive charge that develops in the transition state. libretexts.org However, for the synthesis of N-tritylated β-aminoalcohols with tritylamine, the reaction is typically performed under neutral or thermal conditions without acid catalysis, favoring the SN2 pathway. umich.edu

Optimization of Reaction Conditions and Solvent Effects for Enhanced Yield and Selectivity

The reaction between tritylamine and oxiranes can be optimized by adjusting various parameters to achieve reasonable yields of the desired crystalline N-tritylated β-aminoalcohols. umich.edu The reaction is often carried out by heating a mixture of tritylamine and the respective oxirane. While the reaction can proceed without a solvent, the choice of solvent can influence the reaction rate and outcome. Polar solvents can facilitate the ring-opening reaction. researchgate.net For instance, the use of a 5.0 M solution of lithium perchlorate (B79767) in diethyl ether has been shown to be effective for the ring-opening of epoxides with poor or sterically hindered nucleophiles at ambient temperatures. organic-chemistry.org In many cases, simple heating of the neat reactants is sufficient. umich.edu

Post-reaction, the crude product, which may contain some polymeric fractions, can be purified by recrystallization from solvent systems like dioxane/water or hexane/dichloromethane (B109758). umich.edu The highly crystalline nature of the N-tritylated products, a characteristic imparted by the symmetric and bulky trityl group, greatly aids in their isolation and purification. umich.edu

| Parameter | Condition | Outcome |

| Reactants | Tritylamine and Oxirane | Forms N-tritylated β-aminoalcohol. umich.edu |

| Temperature | Heating (e.g., reflux) | Promotes the reaction. umich.edu |

| Solvent | Can be run neat or with solvents like methanol (B129727) or diethyl ether. umich.eduorganic-chemistry.orgresearchgate.net | Affects reaction rate and workup. researchgate.net |

| Catalyst | Often not required; Lewis acids like LiClO4 can be used for hindered cases. umich.eduorganic-chemistry.org | Can enhance rate and regioselectivity. rroij.comorganic-chemistry.org |

| Purification | Recrystallization | Effective due to the crystalline nature of tritylated products. umich.edu |

Substrate Scope and Limitations in Oxirane Reactivity with Tritylamine

Tritylamine reacts regioselectively with a range of oxiranes to produce N-tritylated β-aminoalcohols in reasonable yields. umich.edu The reaction is effective for both simple and substituted epoxides. However, the reactivity can be influenced by the steric and electronic properties of the substituent on the oxirane ring.

The main limitation of this reaction is its chemoselectivity, which can lead to the formation of complex product mixtures in the reaction of ammonia (B1221849) with oxiranes. umich.edu However, the use of tritylamine as an "ammonia equivalent" circumvents this issue, as the bulky trityl group generally prevents further reaction of the product aminoalcohol with another molecule of the epoxide, thus avoiding the formation of di- and tri-alkanolamine analogues. umich.edu The resulting N-trityl-β-aminoalcohols can be quantitatively hydrolyzed to the corresponding β-aminoalcohol hydrochlorides using hydrochloric acid, demonstrating the utility of tritylamine as a protected ammonia synthon. umich.edu

Table of N-Trityl-β-aminoalcohol Synthesis from Oxiranes umich.edu

| Oxirane Substrate | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Ethylene oxide | 2-(Tritylamino)ethan-1-ol | 64 | 114-115 |

| Propylene oxide | 1-(Tritylamino)propan-2-ol | 69 | 104-105 |

| 1,2-Epoxybutane | 1-(Tritylamino)butan-2-ol | 71 | 93-94 |

| Styrene oxide | 1-Phenyl-2-(tritylamino)ethan-1-ol | - | 118-120 |

Reductive Transformations of N-Tritylamino Acid Derivatives to N-Tritylamino Alcohols

An alternative synthetic route to N-tritylated amino alcohols involves the reduction of N-tritylamino acid derivatives. This approach is particularly valuable for accessing chiral amino alcohols from the readily available chiral pool of amino acids. researchgate.netnih.gov

Conversion of N-Tritylamino Acid Fluorides via Chemoselective Reduction

A mild and general method for converting carboxylic acids to alcohols involves the chemoselective reduction of their corresponding acid fluorides. researchgate.net This method is highly compatible with various functional groups. Chiral N-α-tritylamino acids can be converted into their corresponding acyl fluorides using fluorinating agents like cyanuric fluoride (B91410). researchgate.net

These N-tritylamino acid fluorides are stable intermediates that can be subsequently reduced to N-tritylamino alcohols without racemization. researchgate.net The reduction is typically achieved using sodium borohydride (B1222165) (NaBH₄) with the dropwise addition of methanol. This two-step, one-pot procedure provides a high-yielding pathway to enantiomerically pure N-protected amino alcohols. researchgate.net For instance, N-Trityl-L-alaninol has been synthesized from N-Trityl-L-alanine via the acid fluoride intermediate in an 82% yield. researchgate.net

Reaction Scheme: N-Tritylamino Acid to N-Tritylamino Alcohol via Acyl Fluoride researchgate.net

| Starting Material | Reagents | Intermediate | Reagents | Final Product | Yield (%) |

|---|---|---|---|---|---|

| N-Trityl-L-alanine | 1. Cyanuric fluoride, Pyridine, CH₂Cl₂ | N-Trityl-L-alaninoyl fluoride | 2. NaBH₄, THF, MeOH | N-Trityl-L-alaninol | 82 |

| N-Trityl-L-valine | 1. Cyanuric fluoride, Pyridine, CH₂Cl₂ | N-Trityl-L-valinoyl fluoride | 2. NaBH₄, THF, MeOH | N-Trityl-L-valinol | 79 |

Other Reductive Pathways for Carboxylic Acid and Ester Precursors

Besides the acid fluoride route, other reductive pathways can be employed to convert N-tritylamino acids and their esters into N-tritylamino alcohols. N-tritylamino acids can be prepared by the action of trityl chloride on the corresponding amino acid esters, followed by saponification. uoa.gr

The direct reduction of N-tritylamino acids or their esters can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net For example, N-tritylamino acid benzotriazolyl esters can be reduced with LiAlH₄ to furnish chiral ethane-1,2-diamine derivatives after a multi-step process. researchgate.net The choice of reducing agent is crucial to ensure the chemoselective reduction of the carboxyl group without affecting other functional groups present in the molecule or the acid-labile trityl protecting group. dtu.dk While LiAlH₄ is effective, borane (B79455) (BH₃) complexes are also commonly used for the selective reduction of carboxylic acids in the presence of other reducible groups.

Direct Tritylation of Aminoalcohols: Methodological Considerations and Challenges

The direct introduction of the trityl group onto a β-aminoalcohol presents a key challenge: the chemoselective protection of the amino group in the presence of a hydroxyl group. Both nitrogen and oxygen atoms are nucleophilic and can react with tritylating agents. However, the inherent differences in their reactivity can be exploited to achieve selective N-tritylation.

The selective protection of the amino group in amino alcohols is a frequently encountered challenge in multi-step organic synthesis. The trityl (triphenylmethyl, Tr) group is a sterically demanding protecting group often used for primary amines and alcohols. Due to the greater nucleophilicity of the amino group compared to the hydroxyl group, selective N-tritylation is generally favored. However, reaction conditions must be carefully controlled to prevent O-tritylation or di-tritylation.

Research has shown a preference for N-tritylation over O-tritylation, unless the amino group is deactivated by nearby electron-withdrawing groups. In the case of aminophenols, for instance, the nitrogen atom is the preferred site of reaction with trityl chloride (TrCl) and 4,4'-dimethoxytrityl chloride (DMTrCl). diva-portal.org The steric hindrance of the trityl group also plays a significant role in selectivity. Once the bulky trityl group is attached to the nitrogen, further reaction at the sterically accessible primary hydroxyl group can be challenging to prevent under certain conditions.

The choice of tritylating agent and reaction conditions is paramount. Traditional methods often employ trityl chloride in the presence of a base. The solvent system can also dramatically impact the selectivity and yield of the N-tritylation reaction.

To enhance the efficiency and selectivity of tritylation reactions, various catalytic systems and optimized reaction media have been explored. Lewis acids have emerged as effective catalysts for the tritylation of alcohols, and these principles can be extended to the selective protection of amino alcohols. polyu.edu.hk

One notable approach involves the use of a recyclable Lewis acid-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), as a catalyst for the tritylation of alcohols using triphenylmethyl alcohol. This method has demonstrated compatibility with other protecting groups like Fmoc and acetyl on amino groups. nih.govresearchgate.netnih.gov The use of dichloromethane (DCM) as a solvent has been found to be particularly effective in terms of reaction time and yield. nih.govresearchgate.netnih.gov

Another catalytic system employs silver nitrate (B79036) (AgNO₃) to facilitate the selective tritylation of primary hydroxyl groups. nih.gov This method highlights the potential for metal-based catalysts to influence the outcome of tritylation reactions. Ferric chloride (FeCl₃) in ionic liquids has also been reported as an efficient catalytic system for the protection of alcohols as trityl ethers, offering mild reaction conditions and good yields. polyu.edu.hk

The optimization of the reaction medium is crucial. Solvents like dichloromethane and acetonitrile (B52724) have been shown to be excellent for tritylation reactions catalyzed by ionic liquids. nih.govresearchgate.netnih.gov The choice of solvent can significantly impact the reaction rate and the final yield of the desired N-tritylated product.

| Catalyst System | Tritylating Agent | Solvent | Key Advantages |

| EMIM·AlCl₄ | Triphenylmethyl alcohol | Dichloromethane | Recyclable catalyst, excellent yields, chemoselective. nih.govresearchgate.netnih.gov |

| Silver Nitrate | Trityl chloride | THF/DMF | Highly selective for primary OH-groups. nih.gov |

| Ferric Chloride | Trityl chloride | Ionic Liquid | Mild conditions, good yields, recyclable system. polyu.edu.hk |

Enantioselective and Diastereoselective Synthetic Routes to Chiral 3-(Tritylamino)propan-1-ol Derivatives

The synthesis of enantiomerically pure chiral β-aminoalcohols is of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands in asymmetric catalysis. Consequently, developing stereocontrolled routes to chiral N-tritylated β-aminoalcohols is a key objective.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. A prominent strategy for the asymmetric synthesis of vicinal amino alcohols involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries. These can be prepared from the corresponding aldehydes and chiral tert-butanesulfinamide. The addition of nucleophiles to these chiral imines proceeds with high diastereoselectivity, allowing for the controlled formation of a new stereocenter.

For the synthesis of chiral this compound derivatives, a plausible route involves the reaction of a suitable organometallic reagent with a chiral N-tert-butanesulfinyl imine derived from a protected β-aminopropionaldehyde. Subsequent removal of the sulfinyl auxiliary and protection of the resulting chiral β-aminoalcohol with a trityl group would yield the target molecule. The stereochemistry of the final product is dictated by the chirality of the sulfinyl group and the facial selectivity of the nucleophilic addition. This methodology has been successfully applied to the synthesis of a variety of vinylic amino alcohol derivatives with excellent diastereomeric ratios.

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Several asymmetric catalytic strategies can be envisioned for the synthesis of chiral N-tritylated β-aminoalcohols.

One such strategy is the asymmetric reduction of a corresponding N-trityl-β-aminoketone. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can effect the highly enantioselective reduction of the ketone to the desired chiral alcohol.

Another powerful approach is the catalytic asymmetric aminohydroxylation of alkenes. This reaction introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. While this method directly provides a β-aminoalcohol, subsequent selective N-tritylation would be required.

Furthermore, the development of chiral catalysts based on amino alcohols themselves has shown promise in various asymmetric transformations, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. This highlights the potential for autoinductive or product-catalyzed reactions in the synthesis of these structures.

| Asymmetric Strategy | Key Transformation | Catalyst/Reagent |

| Chiral Auxiliary | Diastereoselective addition to N-tert-butanesulfinyl imine | Organometallic nucleophile |

| Asymmetric Catalysis | Enantioselective reduction of N-trityl-β-aminoketone | Chiral Ru or Rh catalysts |

| Asymmetric Catalysis | Asymmetric aminohydroxylation of an alkene | Chiral osmium or other transition metal catalysts |

Synthesis of Diverse Branched and Substituted N-Tritylamino Propanol (B110389) Architectures

The synthesis of N-tritylamino propanol derivatives with branching and various substitution patterns allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. One effective method for introducing branching is through hydrogen-borrowing alkylation.

In this methodology, an N-tritylated 1,2-amino alcohol can be reacted with a primary alcohol in the presence of an iridium catalyst. The catalyst temporarily oxidizes the primary alcohol to an aldehyde, which then undergoes an aldol-type condensation with the deprotonated α-carbon of the N-tritylated amino alcohol. Subsequent reduction of the resulting enone and dehydration/reduction steps lead to the formation of a C-C bond, effectively creating a branched structure. A key advantage of using the bulky trityl protecting group in this reaction is the prevention of racemization at the amine stereocenter.

The Trityl Group As a Strategic Element in Complex Molecular Architecture and Supramolecular Interactions

Stereoelectronic and Steric Influence of the Trityl Moiety on Molecular Conformation and Reactivity Profiles

The trityl group's three phenyl rings are not planar but are arranged in a propeller-like conformation around the central sp³-hybridized carbon. acs.org This distinct three-dimensional structure imparts significant steric bulk, which profoundly influences the local molecular environment. total-synthesis.com

The sheer size of the trityl group can restrict conformational freedom around adjacent bonds and sterically hinder access of reagents to nearby functional groups. youtube.com This steric shielding is a well-known feature exploited for the selective protection of primary over secondary alcohols. total-synthesis.com In 3-(Tritylamino)propan-1-ol, the bulky group can influence the reactivity of the neighboring hydroxyl group and the flexibility of the propanol (B110389) backbone.

Supramolecular Chemistry and Crystal Engineering of Trityl-Containing Alcohols

In the solid state, the steric and hydrophobic nature of the trityl group plays a dominant role in directing crystal packing and supramolecular assembly. Molecules containing both a hydroxyl group (a strong hydrogen-bond donor/acceptor) and a bulky trityl group, such as this compound, exhibit fascinating behavior in crystal engineering.

The trityl group often acts as a "supramolecular protective group." nih.govmdpi.comresearchgate.net Its bulk can physically obstruct the formation of expected intermolecular hydrogen bonds. For example, while alcohols typically form extensive O-H···O hydrogen-bonded networks, the presence of a nearby trityl group can preclude this interaction, forcing the molecules to adopt alternative packing arrangements. nih.govresearchgate.netnih.gov The crystal packing is often dictated by the need to accommodate the large, awkwardly shaped trityl groups, with van der Waals forces playing a major role. mdpi.com

Formation of Inclusion Crystals and Solid Solutions Guided by Trityl-Mediated Interactions

The substantial steric presence of the trityl group is a key factor in the formation of inclusion compounds and solid solutions. researchgate.net Research on N-tritylated amino acids and analogous structures has demonstrated their capacity to form inclusion crystals, where the trityl-containing molecule acts as a host that encapsulates guest molecules. researchgate.net Similarly, ditrityl derivatives of certain diacetamides invariably form crystals with inclusion properties, creating two- or three-component compounds with guest molecules. acs.orgfigshare.com

| Phenomenon | Function of the Trityl Group | Observed Outcome in Analogous Systems | Reference |

|---|---|---|---|

| Inclusion Crystal Formation | Acts as a bulky host component, creating voids for guest molecules. | Formation of two- or three-component inclusion compounds. | researchgate.netacs.orgfigshare.com |

| Solid Solution Formation | Serves as a "supramolecular protective group" for stereocenters. | Racemates crystallize as a solid solution of enantiomers rather than as a racemic compound or conglomerate. | nih.govmdpi.comacs.orgdntb.gov.ua |

Role of the Trityl Group in Directing Intermolecular Hydrogen Bonding Networks

The steric hindrance imposed by the trityl group significantly influences the formation of intermolecular hydrogen bonds. In many crystal structures, predictable hydrogen bonding motifs, such as those typical for secondary amides (N-H···O=C), are suppressed or entirely precluded by the presence of a nearby trityl group. researchgate.netacs.org This allows the trityl moiety to be classified as a protective group for the amide N-H functionality within the realm of crystal engineering. acs.orgfigshare.com

Dynamic Chirality Transmission Processes and Stereodynamic Properties

The trityl group is not a static, rigid structure but a stereodynamic system that resembles a three-bladed propeller. acs.org While simple triphenylmethane (B1682552) derivatives are achiral due to the low energy barrier for the interconversion of the propeller's enantiomeric (P or M) helicities, attaching the trityl group to a permanently chiral center can induce a preferred helicity. acs.orgmdpi.com This phenomenon is known as dynamic chirality transmission.

A cascade process of chirality transmission from a permanent stereogenic center to the stereodynamic trityl group has been extensively studied in optically active trityl derivatives. mdpi.comnih.govresearchgate.net This transfer of structural information occurs through a set of weak but complementary electrostatic interactions. mdpi.comresearchgate.net The successful induction of helicity in the trityl propeller is experimentally observed through the appearance of non-zero Cotton effects in the UV-absorption region of the trityl chromophore in electronic circular dichroism (ECD) spectroscopy. mdpi.comnih.govmdpi.comacs.org

The efficiency and the sign of this chirality transfer can be affected by the structure of the molecule, including the presence of additional stereogenic centers near the trityl-containing one. mdpi.comnih.govresearchgate.net The mutual structural matching between the chiral inducer—such as the stereocenter in a derivative of this compound—and the trityl group results in one helical conformation being energetically dominant, leading to observable optical activity. acs.orgmdpi.com

| Aspect | Description | Reference |

|---|---|---|

| Core Principle | Transfer of chirality from a permanent stereocenter to the conformationally labile trityl group. | mdpi.commdpi.com |

| Mechanism | Driven by a set of weak, complementary electrostatic interactions between the chiral inducer and the trityl group. | mdpi.comresearchgate.net |

| Stereodynamic Element | The trityl group acts as a molecular propeller that can adopt a right-handed (P) or left-handed (M) helical twist. | acs.orgacs.org |

| Spectroscopic Evidence | Induction of a preferred helicity is detected by non-zero Cotton effects in the trityl group's UV absorption range using Electronic Circular Dichroism (ECD). | mdpi.comnih.govacs.org |

Advanced Applications of 3 Tritylamino Propan 1 Ol As a Versatile Synthetic Intermediate and Building Block

Integral Building Block in Peptide and Peptidomimetic Synthesis

The synthesis of peptides and their mimics is a cornerstone of medicinal chemistry and drug discovery. The trityl group, and by extension 3-(tritylamino)propan-1-ol and its derivatives, plays a crucial role in these synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the efficient assembly of peptides. cpcscientific.com The use of Nα-trityl-amino acids in SPPS presents a method for peptide assembly under exceptionally mild conditions, which is particularly beneficial for the synthesis of sensitive biomolecules like glycopeptides or phosphopeptides. researchgate.net

The primary advantage of the trityl protecting group in SPPS lies in its acid lability, allowing for its removal with dilute acidic solutions such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.net This mild deprotection condition is orthogonal to the often more stringent conditions required to cleave the peptide from the resin and remove side-chain protecting groups. researchgate.netpeptide.com The significant steric bulk of the trityl group also serves to minimize certain side reactions, most notably the formation of diketopiperazines, which can be a significant issue with C-terminal proline or glycine (B1666218) residues. du.ac.in

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Mild Deprotection | Cleavage with dilute acids (e.g., 1% TFA in DCM, diluted AcOH). | Preserves sensitive functionalities in the peptide chain. | researchgate.net |

| Steric Hindrance | The bulky trityl group physically obstructs unwanted side reactions. | Prevents diketopiperazine formation, especially with C-terminal Pro or Gly. | du.ac.in |

| Orthogonality | Removal conditions are distinct from final cleavage and side-chain deprotection. | Allows for selective manipulation of protecting groups. | researchgate.netpeptide.com |

| Compatibility | Effective with various coupling reagents like HATU/DIEA and DIPC/HOBt. | Offers flexibility in the choice of synthetic protocols. | researchgate.net |

Historically, the trityl group was first introduced for the protection of the α-amino group in solution-phase peptide synthesis. researchgate.netuoa.gr In this classical approach, the coupling of amino acid residues is carried out in a homogenous solution. While SPPS offers advantages in terms of automation and purification, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for segment condensation strategies. researchgate.net

In solution-phase methodologies, N-trityl protected amino acids are coupled with the ester of another amino acid. The trityl group can then be selectively removed under mild acidic conditions, such as with dilute acetic acid or one equivalent of hydrochloric acid, without affecting the peptide bond. uoa.gr This allows for the stepwise elongation of the peptide chain in solution.

| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Methodology | Peptide is assembled on an insoluble polymer support. | Reactions are carried out in a homogeneous solution. |

| Purification | Intermediates are purified by simple filtration and washing. | Purification of intermediates often requires crystallization or chromatography. |

| Automation | Easily automated for high-throughput synthesis. | Automation is more complex and less common. |

| Scale | Typically used for research-scale and smaller production quantities. | Well-suited for large-scale industrial production of peptides. |

Key Intermediate in the Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of various heterocyclic systems.

The trityl-protected amino group allows for selective reactions at the hydroxyl terminus of the molecule. Following the construction of the desired carbon skeleton, the trityl group can be readily removed to reveal the primary amine, which can then participate in intramolecular cyclization reactions to form the heterocyclic ring.

A notable example is the synthesis of azetidines. Efficient synthetic routes to azetidine (B1206935), a four-membered nitrogen-containing heterocycle, have been developed starting from 3-amino-1-propanol. researchgate.netresearchgate.net In these syntheses, the amino group is first protected with a trityl group. The hydroxyl group is then converted into a good leaving group, such as a tosylate. Subsequent intramolecular cyclization affords the N-tritylazetidine, from which the trityl group is cleaved to yield the final azetidine product. researchgate.netresearchgate.net

Formation of Aziridines and Other Cyclic Systems from N-Tritylaminoalcohols

N-Tritylaminoalcohols, including this compound, are valuable precursors for the synthesis of nitrogen-containing cyclic systems. The intramolecular cyclization of these compounds provides a direct route to aziridines and other related heterocycles. For instance, the conversion of the hydroxyl group to a good leaving group, such as a tosylate, facilitates an intramolecular nucleophilic substitution by the nitrogen atom to form the corresponding N-tritylaziridine. This process is a modification of the well-established Wenker synthesis for aziridines.

While the direct cyclization of this compound to an aziridine (B145994) is a key transformation, this substrate can also be utilized in the synthesis of larger ring systems. For example, derivatives of 3-amino-1-propanol, after protection of the amino group with a trityl or dimethoxytrityl group, can be converted to their corresponding tosyloxy or halo derivatives. These intermediates then undergo intramolecular cyclization to yield N-trityl or N-dimethoxytritylazetidines, which are four-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net This highlights the utility of the trityl-protected aminopropanol (B1366323) backbone in accessing various ring sizes.

The general strategy for the formation of such cyclic systems is outlined in the table below:

| Starting Material | Key Transformation | Cyclic Product |

| N-Trityl-3-amino-1-propanol | Activation of hydroxyl, intramolecular cyclization | N-Tritylaziridine |

| N-Trityl-3-amino-1-propanol | Conversion to tosylate, intramolecular cyclization | N-Tritylazetidine |

Synthesis of Substituted Oxazepanone Derivatives and Analogues

The 1,4-oxazepanone scaffold is present in a number of biologically active molecules. The synthesis of substituted oxazepanone derivatives can be approached using building blocks derived from amino alcohols. While direct synthesis from this compound is not extensively documented in readily available literature, the general principles of organic synthesis suggest its potential as a precursor. A plausible synthetic route could involve the N-alkylation of this compound with a suitable haloacetic acid ester, followed by deprotection of the trityl group and subsequent intramolecular lactamization to form the seven-membered oxazepanone ring. The synthesis of 1,4-oxazepane (B1358080) derivatives has been explored through various synthetic strategies, indicating the importance of this heterocyclic system in medicinal chemistry. semanticscholar.orggoogle.com

Preparation of Complex Triazolopyrimidine Compounds

Triazolopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. rjpbr.com The synthesis of these complex molecules often involves the condensation of a triazole ring with a pyrimidine (B1678525) precursor. While a direct role for this compound in the mainstream synthesis of the triazolopyrimidine core is not prominently reported, its functionalized backbone could be incorporated into substituents of the heterocyclic system. For instance, the propanol (B110389) side chain could be modified and attached to the triazolopyrimidine scaffold to modulate the pharmacological properties of the final compound. One-pot multicomponent reactions are often employed for the efficient synthesis of triazolopyrimidine derivatives. japsonline.comjocpr.com

Contributions to the Synthesis of Biologically Active Molecules and Natural Product Analogues

The utility of this compound extends to the synthesis of various biologically relevant molecules, where it serves as a foundational building block for constructing more complex structures.

Scaffolds for the Collective Synthesis of β2-Homologous Amino Acids

β-Amino acids are crucial components of various natural products and peptidomimetics with important biological activities. The stereoselective synthesis of β-amino acids, particularly β2-homologous amino acids, is an area of significant research interest. researchgate.net Chiral amino alcohols can serve as valuable starting materials for the synthesis of these compounds. While the direct application of this compound as a scaffold for the collective synthesis of β2-homologous amino acids is an area requiring further specific investigation, the general principle of utilizing amino acid-derived building blocks is well-established. semanticscholar.org The trityl-protected amino group and the hydroxyl functionality in this compound provide two distinct points for chemical modification, which could be exploited in a synthetic strategy towards β2-homologous amino acids.

Synthetic Routes to Vicinal Amino Alcohols and their Stereoisomers

Vicinal amino alcohols are a fundamental structural motif in a vast number of natural products and pharmaceuticals. aalto.firsc.orgresearchgate.netrsc.org The diastereoselective synthesis of these compounds is a key challenge in organic synthesis. Chiral amino acids are often employed as starting materials to introduce stereocenters. rsc.org this compound, although not a vicinal amino alcohol itself, can be a precursor to chiral building blocks used in their synthesis. For example, the hydroxyl group can be oxidized to an aldehyde, which can then undergo nucleophilic addition with control of stereochemistry at the newly formed chiral center. The diastereoselectivity of such additions is a critical aspect of these synthetic strategies. aalto.fi

The following table summarizes some general approaches to the synthesis of vicinal amino alcohols where derivatives of amino alcohols play a role:

| Synthetic Approach | Key Intermediate | Stereochemical Control |

| Nucleophilic addition to α-amino aldehydes | α-Amino aldehyde | Felkin-Anh model, chelation control |

| Reduction of α-amino ketones | α-Amino ketone | Reagent-controlled reduction |

| Ring-opening of epoxides | Epoxide | Regio- and stereospecific opening |

| Ring-opening of aziridines | Aziridine | Regio- and stereospecific opening |

Utility in the Construction of Functionalized Propanol Backbones for Medicinal Chemistry

The 3-aminopropan-1-ol backbone is a common feature in many pharmacologically active molecules. The trityl group in this compound allows for the selective functionalization of the hydroxyl group, enabling the synthesis of a diverse range of propanolamine (B44665) derivatives for medicinal chemistry applications. mdpi.com For instance, the hydroxyl group can be etherified or esterified to introduce various substituents, which can then be tested for their biological activity. The synthesis of novel propanolamine derivatives is an active area of research in the quest for new therapeutic agents. nih.gov

Development and Application as Chiral Auxiliaries and Ligands in Asymmetric Catalytic Transformations

While this compound is an achiral molecule, its fundamental β-amino alcohol framework is a privileged scaffold in the field of asymmetric catalysis. nih.govwestlake.edu.cn The bulky trityl protecting group on the nitrogen atom makes it a valuable and stable intermediate for the synthesis of more complex, chiral molecules that function as highly effective auxiliaries and ligands. nih.gov The development of these derivatives has been pivotal for controlling stereochemical outcomes in a variety of metal-catalyzed reactions. nih.gov

The primary strategy involves modifying the basic 3-aminopropan-1-ol structure to introduce stereogenic centers. These chiral derivatives are then coordinated to a metal center, creating a chiral environment that directs an incoming substrate to react in a specific orientation, leading to the preferential formation of one enantiomer over the other. nih.gov Researchers have successfully developed an array of chiral β-amino alcohol ligands that are instrumental in transformations such as asymmetric transfer hydrogenation, alkylation, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net

A significant area of application for ligands derived from amino alcohols is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.comresearchgate.net In these reactions, a chiral ligand, often in complex with a ruthenium precursor like [RuCl2(p-cymene)]2, facilitates the enantioselective transfer of hydrogen from a source, such as isopropyl alcohol, to a prochiral substrate. mdpi.com The structure and rigidity of the chiral ligand are crucial for achieving high levels of enantioselectivity. mdpi.com For instance, ligands with rigid cyclic backbones, such as those based on the indanol framework, have demonstrated excellent performance, yielding products with high enantiomeric excess (ee). mdpi.com

The following table details the results from a study on the Ru-catalyzed asymmetric transfer hydrogenation of an N-(diphenylphosphinyl)imine using a β-amino alcohol ligand, showcasing the effectiveness of this ligand class.

Table 1: Asymmetric Transfer Hydrogenation of N-(diphenylphosphinyl)acetophenone imine Catalyzed by a Ru-Amino Alcohol Complex

| Entry | Ligand | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (1S,2R)-1-amino-2-indanol | 2.5 | KOH | 1 | >99 | 75 (S) |

| 2 | (1S,2R)-1-amino-2-indanol | 2.5 | K2CO3 | 2 | >99 | 70 (S) |

| 3 | (1S,2R)-1-amino-2-indanol | 1.0 | KOH | 3 | >99 | 75 (S) |

Data sourced from studies on ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. The reaction utilizes isopropyl alcohol as both the solvent and hydrogen source. mdpi.com

Furthermore, chiral amino alcohols serve as precursors to ligands for other significant asymmetric transformations, including the addition of organozinc reagents to aldehydes. The design of these ligands is often modular, allowing for systematic tuning of steric and electronic properties to optimize selectivity for a specific reaction. nih.gov The ability to synthesize a wide range of these ligands, often starting from readily available chiral precursors like amino acids, underscores the versatility of the amino alcohol scaffold in asymmetric synthesis. tcichemicals.com The development of novel catalytic systems continues to be an active area of research, with a focus on creating more efficient, selective, and sustainable methods for producing enantiomerically pure compounds. westlake.edu.cn

Spectroscopic and Structural Characterization Methodologies in Research on 3 Tritylamino Propan 1 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Tritylamino)propan-1-ol derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton.

In ¹H NMR spectra, the protons of the propyl chain typically appear as distinct multiplets. The methylene (B1212753) group adjacent to the oxygen (C1-H₂) is expected downfield due to the oxygen's deshielding effect, while the methylene groups at C2 and C3 exhibit characteristic shifts influenced by the adjacent amine and alkyl chain. The N-H proton signal can vary in chemical shift and may exhibit broadening, depending on the solvent and concentration. The most prominent feature is the multiplet in the aromatic region (typically δ 7.2-7.5 ppm), corresponding to the 15 protons of the three phenyl rings of the trityl group.

In ¹³C NMR, each carbon atom in the molecule gives a distinct signal. The quaternary carbon of the trityl group (CPh₃) is a key identifier, appearing significantly downfield (around 71 ppm) researchgate.net. The aromatic carbons of the trityl group resonate in the typical range of δ 126-145 ppm researchgate.net. The carbons of the propanol (B110389) backbone are found in the aliphatic region, with the C-O carbon being the most downfield of the three. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

| Assignment | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Trityl-C(Ph)₃ (quaternary) | - | ~71.2-71.5 researchgate.net |

| Trityl-C (aromatic, ipso) | - | ~144.1-145.7 researchgate.net |

| Trityl-CH (aromatic, ortho, meta, para) | ~7.20-7.45 (m) researchgate.net | ~126.5-128.8 researchgate.net |

| -CH₂-OH (C1) | ~3.5-3.7 (t) | ~60-63 |

| -CH₂- (C2) | ~1.7-1.9 (m) | ~30-33 |

| -NH-CH₂- (C3) | ~2.8-3.0 (t) | ~40-42 |

| -NH- | Variable, often broad | - |

| -OH | Variable, often broad | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula for the measured mass.

For the parent compound, this compound (C₂₂H₂₃NO), the theoretical monoisotopic mass is 317.17796 Da. HRMS analysis of a synthesized sample should yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically produce the protonated molecular ion [M+H]⁺. Mechanistic studies on related compounds have utilized mass spectrometry to identify key radical intermediates in reactions involving trityl groups organic-chemistry.org.

| Compound | Molecular Formula | Ion | Theoretical Exact Mass (Da) |

|---|---|---|---|

| This compound | C₂₂H₂₃NO | [M+H]⁺ | 318.18524 |

X-ray Crystallography for Definitive Solid-State Structure Determination, Absolute Configuration Assignment, and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional structure of the molecule in the solid state.

For derivatives of this compound, crystallographic analysis can confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice. A key structural feature is the propeller-like arrangement of the three phenyl rings of the trityl group. Studies on analogous N-trityl compounds have shown that the phenyl rings are twisted with respect to the plane of the central quaternary carbon researchgate.net.

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. In the case of this compound, hydrogen bonding is expected between the hydroxyl group of one molecule and the amino group or hydroxyl oxygen of a neighboring molecule. Additionally, the bulky trityl groups often participate in van der Waals and C–H···π interactions, which play a significant role in stabilizing the crystal structure nih.govnih.gov. For chiral derivatives, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of stereocenters.

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 20.765(5) |

| b (Å) | 20.765(5) |

| c (Å) | 24.924(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 9307(4) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Studies of Chirality Transmission and Stereodynamics

While this compound itself is achiral, its chiral derivatives are excellent subjects for chiroptical studies. Electronic Circular Dichroism (ECD) spectroscopy is particularly powerful for investigating how chirality is transmitted from a stereogenic center to the achiral but stereodynamic trityl chromophore nih.gov.

The trityl group, due to the low barrier for the interconversion of its propeller-like enantiomeric conformations (P and M helicity), is achiral on its own. However, when attached to a chiral moiety, one of the propeller conformations is often stabilized over the other. This induced helicity in the trityl group gives rise to characteristic signals, known as Cotton effects, in the ECD spectrum, typically in the UV region between 180 and 220 nm nih.gov. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the chiral center and the conformational preferences of the molecule. This phenomenon, known as chirality transmission, allows ECD to be used as a sensitive probe for stereochemical assignment and conformational analysis in solution nih.gov. The combination of experimental ECD spectra with quantum chemical calculations can provide a detailed understanding of the structure and the mechanism of optical activity induction nih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorptions include a broad band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding docbrown.info. A moderate absorption band for the N-H stretch of the secondary amine is also expected in a similar region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl chain appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the trityl group appear just above 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of signals, including the C-O and C-N stretching vibrations, which are useful for confirming the identity of the compound by comparison with a reference spectrum docbrown.info. The presence of strong absorptions corresponding to the trityl group's aromatic rings (C=C stretching at ~1600 and 1490 cm⁻¹) further confirms the structure.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | Alcohol | 3200-3600 (broad, strong) docbrown.info |

| N-H Stretch | Secondary Amine | 3300-3500 (moderate) |

| C-H Stretch (Aromatic) | Trityl Phenyl Rings | 3000-3100 (sharp, moderate) |

| C-H Stretch (Aliphatic) | Propyl Chain | 2850-2960 (strong) |

| C=C Stretch (in-ring) | Aromatic Ring | ~1600, ~1490, ~1450 (variable) |

| N-H Bend | Secondary Amine | 1550-1650 (variable) |

| C-O Stretch | Primary Alcohol | 1000-1075 (strong) |

| C-N Stretch | Alkyl Amine | 1020-1250 (weak-moderate) |

Future Research Trajectories and Emerging Trends for 3 Tritylamino Propan 1 Ol

Exploration of Novel Catalytic Transformations and Derivatizations Involving the Aminoalcohol Moiety

Future research is anticipated to explore the use of 3-(Tritylamino)propan-1-ol and its analogs as scaffolds or ligands in novel catalytic transformations. The inherent chirality and the presence of both amino and hydroxyl groups make these compounds attractive for asymmetric synthesis. The stability of the trityl group allows for selective reactions at other parts of the molecule. nih.govmdpi.com

One promising area is the development of catalysts where the N-tritylaminoalcohol acts as a chiral ligand for metal centers. These catalysts could be employed in a variety of asymmetric reactions, such as aldol (B89426) additions, Diels-Alder reactions, and catalytic reductions. mdpi.com The bulky trityl group can create a specific chiral environment around the catalytic center, potentially leading to high levels of stereoselectivity. mdpi.com

Furthermore, derivatization of the hydroxyl group in this compound can lead to a diverse range of compounds with new functionalities. For instance, esterification or etherification can introduce groups that modulate the compound's solubility, reactivity, or ability to coordinate with metal ions. mdpi.comnih.gov Silylation of the alcohol group is another common derivatization technique that can be explored for various applications. researchgate.net

Emerging trends also point towards the use of N-tritylaminoalcohols in organocatalysis. The amino and hydroxyl functionalities can act as hydrogen bond donors or acceptors, facilitating reactions through non-covalent interactions. Research in this area could lead to the development of metal-free catalytic systems, which are often more sustainable and cost-effective.

Development of Green Chemistry Approaches and Sustainable Synthetic Methodologies for N-Tritylaminoalcohols

A significant trend in chemical synthesis is the development of green and sustainable methodologies, and the production of N-tritylaminoalcohols is no exception. Future research will likely focus on reducing the environmental impact of their synthesis. This includes the use of greener solvents, reducing the number of synthetic steps, and improving atom economy. rsc.orgadvancedchemtech.comajgreenchem.com

One area of exploration is the use of alternative solvents to replace traditional, often hazardous, organic solvents like N,N-dimethylformamide (DMF). rsc.orgajgreenchem.com Water-based synthesis or the use of deep eutectic solvents are becoming more common in organic chemistry and could be applied to the synthesis of this compound. nih.govnih.govmdpi.com Additionally, solvent-free reaction conditions, where possible, would significantly improve the green credentials of the synthesis. sci-hub.se

Improving the efficiency of the protection and deprotection steps is another key aspect of sustainable synthesis. The development of catalytic methods for the introduction and removal of the trityl group would be a significant advancement over stoichiometric methods. Furthermore, exploring protecting groups that are more easily removed under mild and environmentally benign conditions is an ongoing area of research in peptide and amino acid chemistry that is applicable here. nih.govnih.gov

The principles of green chemistry also encourage the use of renewable starting materials. While not directly applicable to the core structure of this compound, derivatizations using reagents derived from renewable resources could be a future research direction.

Computational Chemistry Studies on Trityl Group Effects, Reaction Mechanisms, and Conformational Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the properties and reactivity of molecules. physchemres.orgijcce.ac.ir Future research on this compound will undoubtedly leverage computational methods to gain deeper insights into its behavior.

One key area of investigation will be the conformational landscape of the molecule. The bulky trityl group significantly influences the molecule's shape and the accessibility of its functional groups. mdpi.com Computational studies can map out the stable conformations and the energy barriers between them, which is crucial for understanding its reactivity and its role in stereoselective processes. physchemres.org

DFT calculations can also be used to elucidate reaction mechanisms involving this compound. nih.govresearchgate.netbenthamscience.com For example, when used as a ligand in a catalytic reaction, computational modeling can help to understand how it interacts with the metal center and the substrates, providing insights that can guide the design of more efficient catalysts. nih.gov The electronic effects of the trityl group, and any substituents on it, can also be quantified through computational analysis. acgpubs.org

Furthermore, computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new derivatives. ijcce.ac.irmdpi.com Molecular docking studies, a computational technique, could be employed to explore potential biological applications by predicting how derivatives of this compound might interact with biological targets like proteins or DNA. researchgate.net

Expansion of Applications in Materials Science, Supramolecular Assemblies, and Nanotechnology

The unique structural features of this compound and its derivatives make them promising building blocks for materials science, supramolecular chemistry, and nanotechnology. mdpi.comnih.govnih.gov The trityl group, with its propeller-like shape, can influence the packing of molecules in the solid state and can act as a "supramolecular protective group". mdpi.com

In supramolecular chemistry, the ability of the amino and hydroxyl groups to form hydrogen bonds, combined with the steric bulk of the trityl group, can be exploited to create well-defined self-assembled structures like gels, fibers, or vesicles. mdpi.comconsensus.appresearchgate.net These assemblies could have applications in areas such as drug delivery or tissue engineering. nih.gov

In materials science, polymers incorporating the this compound moiety could exhibit interesting properties. For example, the rigidity and bulk of the trityl group could enhance the thermal stability of a polymer. The chiral nature of the molecule could also be used to create chiral polymers with applications in separation science or as chiral stationary phases in chromatography.

In nanotechnology, derivatives of this compound could be used to functionalize nanoparticles. mdpi.comnih.gov The trityl group could provide a handle for attaching these molecules to surfaces, while the amino and hydroxyl groups could be used to link other molecules, such as drugs or imaging agents. The acid-labile nature of the trityl group could also be exploited to create stimuli-responsive nanomaterials that release their payload in an acidic environment. nih.gov

Addressing Challenges and Identifying Opportunities for Scale-Up and Industrial Production of Key Derivatives

The transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities. For derivatives of this compound that show promise in areas like pharmaceuticals or materials science, developing robust and scalable synthetic routes is crucial.

One of the main challenges is the cost and availability of starting materials. Process optimization to maximize yield and minimize waste is essential for economic viability. researchgate.net This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, as well as developing efficient purification methods. researchgate.netgoogle.comnih.gov

The use of continuous flow chemistry is an emerging trend in the pharmaceutical and fine chemical industries that could offer significant advantages for the production of this compound derivatives. advancedchemtech.com Flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are often safer and more easily scalable than traditional batch processes.

For chiral derivatives, the development of efficient methods for asymmetric synthesis or resolution is a key consideration. The resolution-racemization-recycle (RRR) strategy, which has been applied to the synthesis of related compounds, is a powerful approach for maximizing the yield of the desired enantiomer. researchgate.net

Finally, ensuring the quality and purity of the final product is paramount, especially for pharmaceutical applications. This requires the development of reliable analytical methods to detect and quantify impurities. google.comnih.gov

Q & A

Basic Research Questions

Q. What experimental strategies can optimize the synthesis of 3-(Tritylamino)propan-1-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, hydrogenation catalysts (e.g., Lindlar catalyst or palladium nanoparticles) can influence regioselectivity and reduce byproducts during propargyl alcohol transformations . Additionally, stepwise protection of functional groups (e.g., trityl groups) may prevent undesired side reactions. Analytical monitoring via thin-layer chromatography (TLC) or inline spectroscopy ensures intermediate stability and reaction progression. Purity can be enhanced using recrystallization in nonpolar solvents or column chromatography with gradient elution .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying impurities, especially when coupled with mass spectrometry (LC-MS) for structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemical and structural integrity, particularly for distinguishing trityl-protected amines from deprotected analogs . Differential scanning calorimetry (DSC) can identify polymorphic forms or solvates, while Karl Fischer titration quantifies residual water content, critical for hygroscopic intermediates .

Q. What pharmacological models are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : In vitro models like isolated rat uterus assays assess smooth muscle modulation, while murine electrocardiogram (ECG) studies screen for cardiovascular effects . For neuroactive compounds, receptor-binding assays (e.g., radioligand displacement) or cell-based calcium flux assays are recommended. Dose-response studies in animal models should adhere to OECD guidelines, with histopathological analysis post-administration to evaluate organ toxicity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound analogs?

- Methodological Answer : Enantiomeric resolution using chiral stationary phases (e.g., amylose- or cellulose-based columns) separates stereoisomers for individual bioactivity profiling . Comparative studies on (R)- and (S)-isomers can reveal divergent interactions with biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes. X-ray crystallography of ligand-target complexes provides structural insights into stereospecific binding motifs .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer : Discrepancies often arise from model-specific pharmacokinetics or off-target effects. Cross-validation using orthogonal assays (e.g., in vitro enzymatic activity vs. whole-organism response) is critical. Meta-analyses of dose-dependent effects and species-specific metabolic pathways (e.g., cytochrome P450 activity) can reconcile inconsistencies . Additionally, molecular dynamics simulations predict metabolite interactions that may explain divergent outcomes .

Q. What thermodynamic considerations are critical for solubility and stability studies of this compound?

- Methodological Answer : Excess Gibbs energy models (e.g., Wilson or NRTL equations) predict solubility in binary or ternary solvent systems, accounting for hydrogen-bonding interactions . Accelerated stability testing under varied pH, temperature, and humidity identifies degradation pathways (e.g., trityl group hydrolysis). Phase diagrams constructed via DSC or X-ray diffraction (XRD) guide storage conditions to prevent polymorphic transitions .

Q. What methodologies are effective for impurity profiling during scale-up synthesis of this compound?

- Methodological Answer : Process-related impurities (e.g., deprotected amines or trityl ethers) are detected using LC-MS with electrospray ionization (ESI). For genotoxic impurities, derivatization followed by gas chromatography (GC-MS) ensures sensitivity at ppm levels . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) validates impurity concentrations, while forced degradation studies (acid/base/oxidative stress) identify critical quality attributes (CQAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.